molecular formula C20H14F2N4O2 B2960908 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955617-89-7

2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2960908
CAS No.: 955617-89-7
M. Wt: 380.355
InChI Key: RLEXIXIJCLJQPX-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a high-value chemical reagent designed for pharmaceutical and biological research. This compound features a benzamide scaffold linked to a 6-methoxyimidazo[1,2-b]pyridazine system, a privileged heterocyclic structure found in numerous bioactive molecules . The imidazo[1,2-b]pyridazine core is a key pharmacophore known for its significant role in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory agents . Research indicates that analogous compounds demonstrate potent antiproliferative activity against human cancer cell lines, including HCT-116 colorectal carcinoma and MCF-7 breast cancer cells, by modulating key apoptotic pathways . These related molecules have been shown to increase the expression of pro-apoptotic proteins such as p53 and Bax while reducing the expression of the pro-survival protein Bcl-2, effectively inducing programmed cell death . Furthermore, the anti-inflammatory potential of this chemical class is evidenced by their ability to inhibit nitric oxide (NO) production and downregulate the expression of cyclooxygenase-2 (COX-2), as well as various pro-inflammatory cytokines and chemokines . The strategic incorporation of fluorine atoms enhances the molecule's physicochemical properties and potential for target engagement, making it a promising candidate for hit-to-lead optimization campaigns . Researchers can utilize this compound to explore new therapeutic avenues in oncology and inflammation, investigate structure-activity relationships, and develop novel small-molecule inhibitors. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2,4-difluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c1-28-19-9-8-18-24-17(11-26(18)25-19)12-2-5-14(6-3-12)23-20(27)15-7-4-13(21)10-16(15)22/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEXIXIJCLJQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine moiety This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to ensure high yield and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study various biological processes. Its interaction with specific molecular targets can provide insights into cellular mechanisms and pathways.

Medicine

In the field of medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific receptors or enzymes can lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzamide Derivatives

Table 1: Comparison of Fluorinated Analogs
Compound Name Fluorine Substitution Molecular Formula Key Features Reference
4-Fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide 4-F C20H15FN4O2 Mono-fluoro analog; lower steric hindrance may affect target affinity.
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide 3,4-diF, 2-F (phenyl) C20H13F3N4O2 Additional fluorine on phenyl ring may alter pharmacokinetics.
2,4-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide 2,4-diF C20H14F2N4O2 (inferred) Hypothesized improved kinase binding due to electron-withdrawing effects. N/A

Key Observations :

  • The 3,4-difluoro analog () introduces an additional fluorine on the phenyl ring, which could impact solubility and metabolic stability .

Imidazo[1,2-b]Pyridazine Derivatives with Varied Substituents

Table 2: Imidazo[1,2-b]Pyridazine-Based Compounds
Compound Name Substituents Biological Target Purity (HPLC) Reference
(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75) 6-methoxy, trifluoromethylphenyl Retinol-binding protein antagonist 99.2%
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74) 6-methyl, trifluoromethylphenyl Retinol-binding protein antagonist 98.5%
Ponatinib (3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide) Ethynyl linker, trifluoromethylphenyl Kinase inhibitor 99.6%

Key Observations :

  • The 6-methoxy group on imidazo[1,2-b]pyridazine is a common feature in retinol-binding protein antagonists () and kinase inhibitors (), suggesting its role in modulating target engagement.
  • Ponatinib shares the imidazo[1,2-b]pyridazine core but incorporates an ethynyl linker and a trifluoromethylphenyl group, highlighting structural diversity in kinase inhibitor design .

Substituted Phenyl Ring Analogs

Table 3: Phenyl Ring Modifications
Compound Name Phenyl Substituents Molecular Weight Availability/Price (USD) Reference
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide 2-chloro, 2,3-dimethoxy 438.9 Not listed
2-Ethoxy-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide 2-ethoxy, 2-methoxy 418.45 Not listed
4-Fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide 4-fluoro 362.36 $574/mg (research use)

Key Observations :

  • The 4-fluoro analog () is commercially available for research, indicating its utility as a lead compound in drug discovery .

Biological Activity

2,4-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS Number: 955617-89-7) is a synthetic compound notable for its complex structure and potential biological activities. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and an imidazo[1,2-b]pyridazine moiety, which contribute to its unique pharmacological properties. This article presents a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H14_{14}F2_{2}N4_{4}O2_{2}
  • Molecular Weight : 380.36 g/mol
  • Structural Features : The compound includes fluorinated aromatic rings and an imidazo[1,2-b]pyridazine core, enhancing its lipophilicity and metabolic stability.

Inhibition of p38 MAP Kinase

Research indicates that this compound acts as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This inhibition leads to significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) .

Antimicrobial Activity

The compound has shown promise in various studies targeting microbial pathogens. Its structural features suggest potential efficacy against Mycobacterium tuberculosis and other bacterial strains. For instance, derivatives of the imidazo[1,2-b]pyridazine scaffold exhibit notable antimicrobial properties .

Data Table: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundContains two fluorine atoms and a methoxy groupSelective p38 MAPK inhibitor; anti-inflammatory
PD-128907Dopamine agonist with high selectivity for D3 receptorsInvestigated for behavioral roles
PS200981Selective inhibitor of p38 MAPKAnti-inflammatory effects
3-Methoxyimidazo[1,2-b]pyridazine derivativesActive against Mycobacterium tuberculosisAntimycobacterial activity

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound effectively reduces the secretion of TNF-α in activated macrophages. This suggests its potential application in treating chronic inflammatory diseases .

Anticancer Potential

The compound's ability to inhibit specific kinases involved in critical signaling pathways indicates its potential as an anticancer drug. For example, studies have shown that it can inhibit cell proliferation in cancer cell lines driven by aberrant kinase activity .

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